molecular formula C14H15N3O3S2 B10854763 dCeMM4

dCeMM4

Cat. No.: B10854763
M. Wt: 337.4 g/mol
InChI Key: BPWZJVKIVHVVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dCeMM4 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

dCeMM4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require:

Major Products

The major product of the reactions involving this compound is the degraded form of cyclin K, which results from the ubiquitination and subsequent proteasomal degradation .

Mechanism of Action

dCeMM4 exerts its effects by inducing the ubiquitination and degradation of cyclin K. The mechanism involves:

Properties

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

IUPAC Name

3-(5-methylfuran-2-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C14H15N3O3S2/c1-8-3-4-11(20-8)13(19)17-7-21-6-10(17)12(18)16-14-15-5-9(2)22-14/h3-5,10H,6-7H2,1-2H3,(H,15,16,18)

InChI Key

BPWZJVKIVHVVHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CSCC2C(=O)NC3=NC=C(S3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.